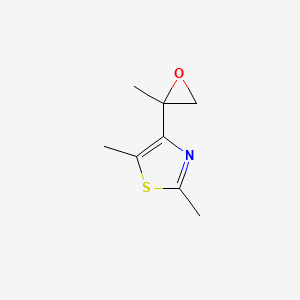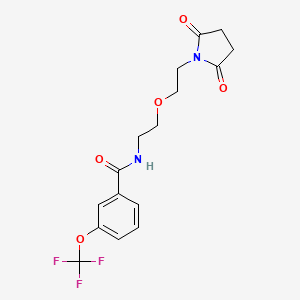
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) linked to a nitrogen atom. The “dioxopyrrolidin-1-yl” part of the name suggests the presence of a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms, with two carbonyl groups attached to one of the carbon atoms. The “ethoxy” and “trifluoromethoxy” parts indicate the presence of ether groups, which are oxygen atoms connected to two alkyl or aryl groups .
Molecular Structure Analysis
The molecular structure of this compound would likely show a central amide group, with the dioxopyrrolidin-1-yl group, ethoxy group, and trifluoromethoxy group attached to the nitrogen atom and the carbonyl carbon atom. The exact structure would depend on the specific locations of these groups .Chemical Reactions Analysis
Amides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with nitrous acid. The presence of the ether groups and the dioxopyrrolidin-1-yl group could influence the reactivity of the compound and enable additional reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Amides generally have high boiling points due to their ability to form hydrogen bonds. The presence of the ether and dioxopyrrolidin-1-yl groups could influence properties like solubility and stability .科学的研究の応用
Glutamate Transporter Modulation
The compound has been investigated as a modulator of excitatory amino acid transporters (EAATs), specifically EAAT2 . EAATs play a crucial role in maintaining glutamate homeostasis in the central nervous system. By enhancing EAAT2 activity, this compound could potentially mitigate glutamate excitotoxicity, which is implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Researchers have explored its effects on EAAT2 expression, function, and cellular localization .
Antiseizure Activity
Studies have demonstrated that this compound possesses potent antiseizure activity in vivo. By targeting EAAT2, it may regulate glutamate levels and reduce neuronal hyperexcitability. Its oral bioavailability and drug-like properties make it an attractive candidate for further investigation in epilepsy models .
Neuroprotection
Given its potential impact on glutamate transporters, researchers have explored its neuroprotective effects. By preventing glutamate-induced excitotoxicity, it could offer therapeutic benefits in neurodegenerative disorders, traumatic brain injury, and stroke .
Chemical Synthesis and Characterization
Beyond its biological applications, the compound’s chemical synthesis and characterization are essential. Researchers have investigated its stability, solubility, and pharmacokinetic properties. Understanding its behavior in different solvents and formulations is crucial for drug development .
Pharmacokinetics and Metabolism
Detailed pharmacokinetic studies are necessary to assess its absorption, distribution, metabolism, and excretion. Investigating its half-life, tissue distribution, and potential interactions with other drugs will inform its clinical utility .
Structure-Activity Relationship (SAR) Studies
Researchers have likely explored the SAR of this compound. By modifying specific functional groups, they can optimize its pharmacological properties. Understanding how structural changes impact its activity guides rational drug design .
将来の方向性
作用機序
Target of Action
It’s known that compounds with similar structures often target proteins or enzymes in the body, altering their function or interaction with other molecules .
Mode of Action
It’s known that compounds containing the 2,5-dioxopyrrolidin-1-yl group often act as protein crosslinkers . They can react with amino groups in proteins, forming covalent bonds that can alter the protein’s function .
Biochemical Pathways
Protein crosslinkers like this compound can affect a wide range of biochemical pathways, depending on the specific proteins they target .
Pharmacokinetics
The compound’s molecular weight, polarity, and other physicochemical properties can influence its bioavailability .
Result of Action
Protein crosslinkers can have a wide range of effects, depending on the specific proteins they target and the nature of the changes they induce .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
特性
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O5/c17-16(18,19)26-12-3-1-2-11(10-12)15(24)20-6-8-25-9-7-21-13(22)4-5-14(21)23/h1-3,10H,4-9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXKLUQJOPBJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2831691.png)
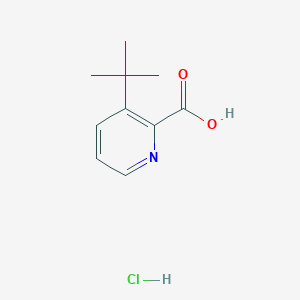
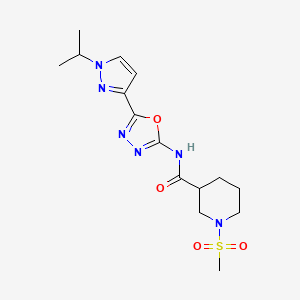
![8-(4-ethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2831697.png)
![cis-Hexahydro-1H-pyrrolo[3,4-B]pyrazine-2,3-dione hcl](/img/structure/B2831698.png)
![Tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2831699.png)
![5-[1-(2,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2831700.png)
![Ethyl 4-[({[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2831701.png)
![N-(1-cyano-1-methylethyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B2831702.png)
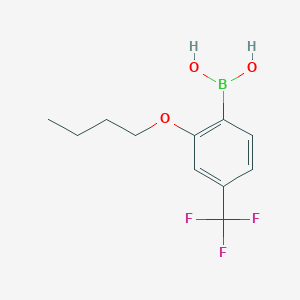
![7-Bromo-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2831706.png)
![5-(2-Hydroxyethyl)-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2831707.png)
